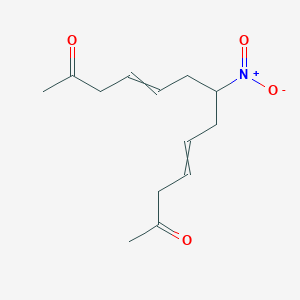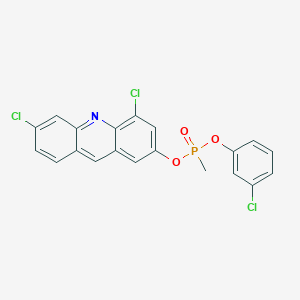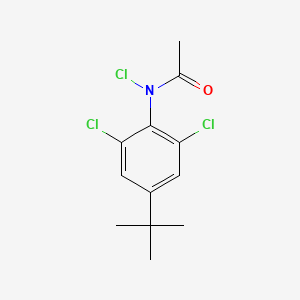
N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butyl group and two chlorine atoms attached to a phenyl ring, along with a chloroacetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide typically involves the reaction of 4-tert-butyl-2,6-dichloroaniline with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent with specific therapeutic properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- N-(4-tert-Butyl-2,6-dichlorophenyl)-N-methylacetamide
- N-(4-tert-Butyl-2,6-dichlorophenyl)-N-ethylacetamide
- N-(4-tert-Butyl-2,6-dichlorophenyl)-N-propylacetamide
Comparison: N-(4-tert-Butyl-2,6-dichlorophenyl)-N-chloroacetamide is unique due to the presence of the chloroacetamide group, which imparts distinct reactivity and biological activity compared to its methyl, ethyl, and propyl counterparts
Properties
CAS No. |
90815-66-0 |
|---|---|
Molecular Formula |
C12H14Cl3NO |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
N-(4-tert-butyl-2,6-dichlorophenyl)-N-chloroacetamide |
InChI |
InChI=1S/C12H14Cl3NO/c1-7(17)16(15)11-9(13)5-8(6-10(11)14)12(2,3)4/h5-6H,1-4H3 |
InChI Key |
PMWNDSZNFHVSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1Cl)C(C)(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



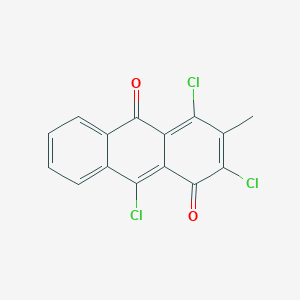
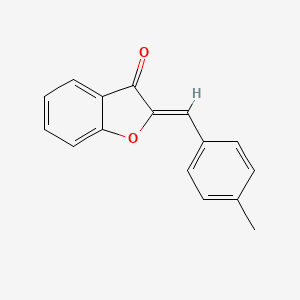
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
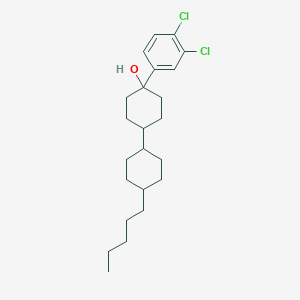
![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
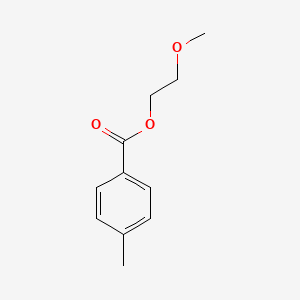
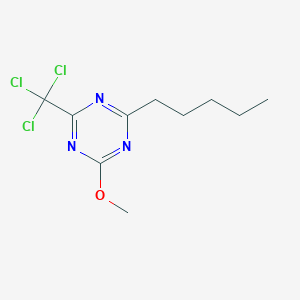
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
